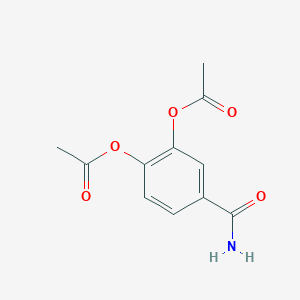

4-Carbamoyl-1,2-phenylene diacetate

説明

4-Carbamoyl-1,2-phenylene diacetate is a diacetate ester derivative of 1,2-phenylene (catechol) with a carbamoyl (-CONH₂) functional group at the 4-position. These derivatives share the core diacetate ester structure but differ in their substituents, which critically influence their physicochemical properties, biological activities, and applications in pharmaceuticals, cosmetics, and chemical synthesis .

特性

CAS番号 |

73547-40-7 |

|---|---|

分子式 |

C11H11NO5 |

分子量 |

237.21 g/mol |

IUPAC名 |

(2-acetyloxy-4-carbamoylphenyl) acetate |

InChI |

InChI=1S/C11H11NO5/c1-6(13)16-9-4-3-8(11(12)15)5-10(9)17-7(2)14/h3-5H,1-2H3,(H2,12,15) |

InChIキー |

KCDXWFVBWDBQIE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)N)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-allyl-1,2-phenylene diacetate , 4-formyl-1,2-phenylene diacetate , and related diacetate derivatives based on substituent effects, biological activity, and industrial relevance.

Table 1: Structural and Functional Comparison of Phenylene Diacetate Derivatives

Key Research Findings and Substituent Effects

Cytotoxicity and Anticancer Potential: 4-Allyl-1,2-phenylene diacetate demonstrated potent cytotoxicity against breast cancer cells (IC₅₀: 5.9 μM in MDA-MB-231) while sparing normal dermal fibroblasts, highlighting its selectivity .

UV-Filter Applications :

- Diethyl derivatives with methoxybenzylidene substituents (e.g., 3b) showed UVB protection comparable to commercial filters, with SPF values >3.0. Their photostability and low cytotoxicity (<50 μM) make them viable for cosmetics .

Analytical Quantification :

- 4-Allyl-1,2-phenylene diacetate was quantified in betel oil via <sup>1</sup>H NMR, with concentrations ranging from trace to 37 mg/g depending on drying methods . This underscores its role as a marker for quality control in plant extracts.

Synthetic Utility :

- 4-Formyl-1,2-phenylene diacetate serves as a precursor for fine chemicals and pharmaceuticals, with high purity (98+%) ensuring reliability in synthesis .

Critical Notes and Limitations

- Gaps in Evidence: No direct data on 4-Carbamoyl-1,2-phenylene diacetate were found in the provided literature. Comparisons were extrapolated from structurally similar compounds.

- Substituent-Driven Variability : The allyl group confers bioactivity, while formyl groups enhance synthetic utility. Substituent polarity and steric effects critically determine solubility and stability.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。